molecular formula C5H11NO2 B13608029 O-((tetrahydrofuran-3-yl)methyl)hydroxylamine

O-((tetrahydrofuran-3-yl)methyl)hydroxylamine

Cat. No.: B13608029
M. Wt: 117.15 g/mol
InChI Key: SHFLAGVEDCZEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-((tetrahydrofuran-3-yl)methyl)hydroxylamine is a hydroxylamine derivative characterized by a tetrahydrofuran (THF) ring substituted at the 3-position with a methyl group linked to the hydroxylamine oxygen. The compound’s structure combines the nucleophilic properties of hydroxylamine with the electron-rich, oxygen-containing tetrahydrofuran moiety, which may enhance its reactivity in synthetic applications.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

O-(oxolan-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H11NO2/c6-8-4-5-1-2-7-3-5/h5H,1-4,6H2

InChI Key

SHFLAGVEDCZEJV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CON

Origin of Product

United States

Preparation Methods

The synthesis of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine typically involves the reaction of tetrahydrofuran derivatives with hydroxylamine. One common method includes the reaction of tetrahydrofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-((tetrahydrofuran-3-yl)methyl)hydroxylamine with key analogs, focusing on molecular structure, physicochemical properties, and reactivity.

O-Methylhydroxylamine Hydrochloride

  • Structure : Features a simple methyl group attached to the hydroxylamine oxygen, forming a water-soluble hydrochloride salt (CH₃ONH₃Cl) .
  • Molecular Weight : 83.52 g/mol .
  • Key Differences :
    • The methyl substituent confers high water solubility, whereas the THF-derived analog is likely less polar due to its cyclic ether group.
    • Applications: O-Methylhydroxylamine is widely used as an analytical reagent for carbonyl group protection, whereas the THF analog’s applications are less documented but may involve specialized organic synthesis .

Aromatic O-Substituted Hydroxylamines (e.g., O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine)

  • Structure : Aromatic substituents (e.g., bromophenyl groups) replace the THF moiety .
  • Molecular Weight : ~230.07 g/mol (for bromophenyl derivatives) .
  • Key Differences :
    • Stability : Aromatic groups enhance lipophilicity and resistance to hydrolysis compared to the THF analog, which may undergo ring-opening under acidic conditions.
    • Reactivity : The electron-withdrawing bromine in aromatic derivatives reduces nucleophilicity, whereas the THF analog’s oxygen atom may stabilize transition states in reactions .

Heterocyclic Derivatives (e.g., 5-Aminomethyl-2,5-dihydrofuran-2-ones)

  • Structure: Combines a dihydrofuran ring with an aminomethyl group, differing in saturation and functional groups from the THF-hydroxylamine hybrid .
  • Key Differences: Synthetic Utility: The dihydrofuran-2-one scaffold is used in natural product synthesis, while the THF-hydroxylamine structure may serve as a precursor for spirocyclic or metal-chelating compounds . Reactivity: The unsaturated furanone ring in dihydrofuran-2-ones undergoes conjugate additions, whereas the saturated THF analog may participate in nucleophilic substitutions or oxidations .

Tetrahydrofuran-Containing Pesticides (e.g., Furilazole)

  • Structure : Contains a THF ring but lacks the hydroxylamine group, instead featuring dichloroacetyl and furanyl substituents .
  • Synthesis: Pesticides like furilazole are synthesized via heterocyclic alkylation, whereas the target compound likely requires hydroxylamine-specific coupling strategies .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties Applications
This compound C₆H₁₁NO₂* ~133.15 Cyclic ether Moderate polarity, nucleophilic Research chemical, synthesis
O-Methylhydroxylamine hydrochloride CH₃ONH₃Cl 83.52 Methyl Water-soluble, stable salt Analytical reagent
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine C₈H₉BrNO 230.07 Aromatic bromoalkyl Lipophilic, hydrolytically stable Pharmaceutical intermediate
Furilazole C₇H₉Cl₂NO₂ 210.06 Dichloroacetyl/furanyl Herbicide safener Agrochemicals

*Estimated based on structural analysis.

Research Findings and Implications

  • Reactivity : The THF moiety in this compound may enhance its ability to coordinate metals or stabilize intermediates in cyclization reactions compared to simpler alkyl or aromatic analogs .
  • Stability : Unlike aromatic derivatives, the THF ring’s electron-rich oxygen could make the compound susceptible to acid-catalyzed ring-opening, limiting its use in strongly acidic environments .
  • Synthetic Potential: The compound’s hybrid structure positions it as a candidate for generating novel spirocyclic phosphazenes or heterocyclic frameworks, as seen in analogous phosphazene chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.